N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole (BTZ) is a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a part of various electron donor-acceptor (D-A) systems .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same. This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .
Molecular Structure Analysis
The BTZ motif is part of various D-A systems. These systems have been extensively researched for their use in photovoltaics or as fluorescent sensors .
Chemical Reactions Analysis
Compounds based on the BTZ group have been used as photocatalysts. They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTZ-based compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
Scientific Research Applications
Antibacterial and Anticancer Applications
Research indicates that certain analogs and derivatives related to the given chemical structure have exhibited promising antibacterial and anticancer activities. For instance, novel compounds designed and synthesized from the thiadiazole scaffold have shown significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, alongside demonstrating cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, hinting at their potential in developing new antibacterial agents (Palkar et al., 2017). Furthermore, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted their in vitro anticancer activity against human cancer cell lines, showcasing their potential as anticancer agents (Tiwari et al., 2017).
Enzyme Inhibition for Therapeutic Purposes
Certain metal complexes of derivatives structurally similar to the query compound have been synthesized and shown to possess strong inhibitory properties against carbonic anhydrase isoenzymes, which play crucial roles in physiological processes. These complexes have been found to behave as powerful inhibitors, suggesting their utility in designing new therapeutic agents targeting carbonic anhydrase-related diseases (Büyükkıdan et al., 2013).
Heterocyclic Synthesis for Drug Development
The compound and its derivatives are pivotal in heterocyclic synthesis, contributing to the development of new drugs with potential therapeutic applications. For example, synthesis and characterization of new thiadiazole derivatives bearing a pyrazole moiety have been explored, emphasizing their significance in medicinal chemistry and drug discovery (Saçmacı et al., 2017).
Antimycobacterial Activities
Substituted isosteres of pyridine and pyrazinecarboxylic acids, which share a structural resemblance to the compound , have been synthesized and evaluated against Mycobacterium tuberculosis. These studies suggest the potential of these compounds in developing new treatments for tuberculosis, showcasing the broad spectrum of applications these chemical structures can have in antimicrobial research (Gezginci et al., 1998).
Mechanism of Action
Target of action
Compounds with a thiadiazole-based structure have been found to be highly selective and sensitive for primary aromatic amine detection . They have been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Mode of action
The compound’s interaction with its targets could involve the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions . This is based on the behavior of similar thiadiazole-based compounds .
Biochemical pathways
The affected pathways would likely involve the detection and interaction with primary aromatic amines . The downstream effects could include changes in fluorescence, allowing for the detection of these amines .
Pharmacokinetics
Similar compounds have been shown to exhibit high stability and porosity, which could impact their bioavailability .
Result of action
The molecular and cellular effects of the compound’s action could involve changes in fluorescence in response to the presence of primary aromatic amines .
Action environment
Environmental factors such as the presence of other amines could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-14(9-1-2-12-13(5-9)18-22-17-12)16-10-6-15-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLZIVHQXGTQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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